Ammonium-15N acetate
Overview
Description
Ammonium acetate is a compound that has been utilized in various chemical reactions and has implications in biological systems. It is known to be involved in the synthesis of different organic compounds and has been used as a catalyst in several chemical processes. The compound has also been studied for its effects on biological organisms, such as its role in promoting colon carcinogenesis when combined with certain carcinogens in rats .
Synthesis Analysis
Ammonium acetate has been employed as a catalyst in the synthesis of various organic compounds. For instance, it has been used to catalyze the one-pot three-component synthesis of pyrano[3,2-c]chromene derivatives, which are of interest due to their pharmacological properties . Additionally, it has been involved in the solvent-free synthesis of 1,3-disubstituted-2,3-dihydro-1H-naphth-[1,2e][1,3]-oxazine, demonstrating its versatility as a catalyst under both neat heating and microwave irradiation conditions .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of ammonium-15N acetate, they do provide insights into related compounds. For example, the synthesis and infrared spectrum analysis of acetonitrile-15N, which is synthesized from ammonium chloride with a high 15N isotopic content, can offer parallels in understanding the structural aspects of nitrogen-containing compounds .
Chemical Reactions Analysis
Ammonium acetate has been found to efficiently catalyze the deprotection of aromatic acetates, yielding phenols without affecting sensitive functionalities. This showcases its selectivity and mildness as a catalyst in chemical reactions . Furthermore, it has been used as a dual reagent-catalyst in the synthesis of bis(3-indolyl)pyridines, highlighting its role in facilitating complex organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium acetate have been explored in various contexts. For instance, its role in ionothermal synthesis of α-Fe2O3 nanochains suggests its utility in materials science for creating structures with high sensitivity to gases like H2S . In clinical applications, ammonium acetate has been recognized as a versatile buffer for high-performance liquid chromatography, capable of separating a wide range of clinically important compounds . Additionally, the study of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, while not the same compound, provides insights into the behavior of ammonium-based compounds in forming hydrogen bonds, which could be relevant to understanding the properties of ammonium acetate .
Scientific Research Applications
Environmental Remediation
Ammonium acetate is utilized in the electrokinetic remediation of contaminated soils, particularly for the removal of heavy metals like copper. In a study by Chen et al. (2011), high concentrations of ammonium acetate were necessary to sustain electroosmotic flow and improve the efficiency of copper removal from soil (Chen, Yang, Wu, & Ton, 2011).
Marine Nitrogen-Cycle Research
15N-labeled compounds, including ammonium, are crucial in marine nitrogen-cycle studies. They enable researchers to trace complex nitrogen transformations such as nitrification, denitrification, anammox, and N-fixation. Advances in methodology, such as the direct application of 15N isotopes, have yielded new insights into marine nitrogen cycling (Marchant, Mohr, & Kuypers, 2016).
Agricultural Efficiency
Research by Mousavi Shalmani et al. (2017) explored the effects of 15N-labeled ammonium sulfate with a nitrification inhibitor on different wheat genotypes. The study found that genotypes with lower discrimination indexes had greater ammonium uptake, leading to increased crop yield and nitrogen fertilizer use efficiency (Mousavi Shalmani et al., 2017).
Understanding Ammonium Transport in Organisms
Ariz et al. (2018) investigated the natural nitrogen isotopic signature to understand ammonium transport in living organisms. Their study provided insights into the deprotonation mechanism during ammonium transport, crucial for physiological processes in various organisms (Ariz et al., 2018).
Nitrogen Cycling in Soil
Liu et al. (2016) applied a 15N tracing technique to examine the effects of organic carbon sources on soil nitrogen cycling. The study demonstrated how different carbon sources can control soil processes like dissimilatory nitrate reduction to ammonium (Liu et al., 2016).
Fertilizer Efficiency in Agriculture
Boschiero et al. (2018) evaluated 15N recovery in sugarcane affected by different nitrogen forms. The study concluded that the preference for ammonium uptake did not necessarily lead to higher 15N recovery, challenging assumptions in fertilizer management (Boschiero, Mariano, & Trivelin, 2018).
Analyzing Nitrogen Isotopes in Environmental Samples
Liu et al. (2014) developed a chemical method for nitrogen isotopic analysis of ammonium in environmental samples. This method allows for determining the natural abundance of 15N in ammonium, beneficial for various ecological and environmental studies (Liu, Fang, Tu, & Pan, 2014).
Safety And Hazards
Ammonium-15N Acetate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water .
Relevant Papers One relevant paper titled “Chemically oxidized biochar increases ammonium-15N recovery and phosphorus uptake in a grassland” was found . The paper discusses how soil amendment with biochar, including Ammonium-15N Acetate, can increase nutrient dynamics in the soil .
properties
IUPAC Name |
acetic acid;azane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
Record name | Acetic acid--(~15~N)ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium-15N acetate | |
CAS RN |
86451-35-6 | |
Record name | Acetic acid--(~15~N)ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86451-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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